molecular formula C16H24N2O5 B4006166 oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine

oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine

Cat. No.: B4006166
M. Wt: 324.37 g/mol
InChI Key: VJUDKECCUCJFAA-UHFFFAOYSA-N
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Description

Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a substituted ethane-1,2-diamineIt is a white crystalline solid that forms a colorless solution in water . The compound features a phenoxy group substituted with a prop-2-enyl group, linked to an ethane-1,2-diamine moiety.

Preparation Methods

The synthesis of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine involves multiple steps:

    Synthesis of the Phenoxy Propyl Intermediate: The initial step involves the reaction of 2-prop-2-enylphenol with a suitable alkylating agent to form 3-(2-prop-2-enylphenoxy)propyl bromide.

    Formation of the Diamine: The intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound. This step typically requires a solvent such as ethanol and a catalyst to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the prop-2-enyl group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for further chemical modifications.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique chemical structure and reactivity.

    Industry: It finds applications in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine include:

The uniqueness of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.C2H2O4/c1-2-6-13-7-3-4-8-14(13)17-12-5-10-16-11-9-15;3-1(4)2(5)6/h2-4,7-8,16H,1,5-6,9-12,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDKECCUCJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
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oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
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oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
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oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
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oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
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oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine

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